molecular formula C13H8Cl2N2O B13814921 4,6-dichloro-2-phenyl-1,3-benzoxazol-5-amine

4,6-dichloro-2-phenyl-1,3-benzoxazol-5-amine

Cat. No.: B13814921
M. Wt: 279.12 g/mol
InChI Key: XGOVGENJCWQWOC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-phenyl-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-phenyl-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as nano-ZnO and solvents like DMF (dimethylformamide) are often employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-phenyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dichloro-2-phenyl-1,3-benzoxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-phenyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-phenyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H8Cl2N2O

Molecular Weight

279.12 g/mol

IUPAC Name

4,6-dichloro-2-phenyl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H8Cl2N2O/c14-8-6-9-12(10(15)11(8)16)17-13(18-9)7-4-2-1-3-5-7/h1-6H,16H2

InChI Key

XGOVGENJCWQWOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl

Origin of Product

United States

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